molecular formula C12H17NO3S B1328656 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol CAS No. 942474-84-2

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Cat. No. B1328656
M. Wt: 255.34 g/mol
InChI Key: CPOTZOROIHZGFU-UHFFFAOYSA-N
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Description

The compound "1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol" is a derivative of piperidine, which is a six-membered heterocyclic compound containing a nitrogen atom. Piperidine derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The presence of a methylsulfonyl group and a phenyl group in the compound suggests that it may exhibit unique chemical and biological properties .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, starting with the formation of a piperidine core followed by various functionalization steps. For

Scientific Research Applications

Synthesis and Biological Evaluation

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol and its derivatives have been synthesized and evaluated for various biological activities. For instance, compounds with the N-(phenylalkyl)piperidine structure, related to the chemical structure , have shown potent inhibitory effects on membrane-bound phospholipase A2, indicating potential applications in reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991). Additionally, novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated as human beta(3)-adrenergic receptor agonists, showcasing the versatility of piperidine derivatives in receptor targeting and drug development (Hu et al., 2001).

Spectral Analysis and Molecular Docking

Further research into 1,3,4-Oxadiazole bearing compounds, including derivatives of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, has been conducted with a focus on spectral analysis and molecular docking. These studies aim at understanding the compound's interaction with biological enzymes such as butyrylcholinesterase (BChE), providing insights into potential therapeutic applications (Khalid et al., 2016).

Medicinal Chemistry and Drug Development

The chemical framework of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol has been utilized in medicinal chemistry for the development of novel therapeutic agents. For example, its analogs have been explored for anti-acetylcholinesterase activity, providing potential avenues for treating conditions such as Alzheimer's disease (Sugimoto et al., 1990). Similarly, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and evaluated for their enzyme inhibition activities, highlighting the compound's relevance in neurodegenerative disease research (Khalid, Rehman, Abbasi, 2014).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-17(15,16)12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOTZOROIHZGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

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